molecular formula C8H17NO B6283190 [(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol CAS No. 1360799-83-2

[(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol

Cat. No.: B6283190
CAS No.: 1360799-83-2
M. Wt: 143.2
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Description

[(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol is a chiral compound with a pyrrolidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both a hydroxyl group and a pyrrolidine ring makes it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the reduction of [(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction of the precursor compound under hydrogen gas at elevated pressures and temperatures . This approach allows for large-scale production with high efficiency.

Chemical Reactions Analysis

Types of Reactions

[(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction can convert the hydroxyl group to a methyl group using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetone or PCC in dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) in THF.

    Substitution: Tosyl chloride (TsCl) in pyridine or thionyl chloride (SOCl2) in DCM.

Major Products

    Oxidation: [(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanone.

    Reduction: [(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methane.

    Substitution: [(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanesulfonate.

Scientific Research Applications

[(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The pyrrolidine ring can also interact with hydrophobic pockets in proteins, affecting their conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol is unique due to its combination of a chiral center, a hydroxyl group, and a pyrrolidine ring. This combination allows for diverse reactivity and makes it a valuable intermediate in the synthesis of various complex molecules.

Properties

CAS No.

1360799-83-2

Molecular Formula

C8H17NO

Molecular Weight

143.2

Purity

95

Origin of Product

United States

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